(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
“(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 3-bromophenyl group on the ketone side (ring A) and a 4-methoxyphenyl group on the propenone side (ring B). Its molecular formula is C₁₆H₁₃BrO₂, with a molecular weight of 317.18 g/mol. The compound’s stereoelectronic properties are influenced by the electron-withdrawing bromine atom on ring A and the electron-donating methoxy group on ring B, which affect its reactivity, crystallinity, and biological interactions .
Chalcones of this type are typically synthesized via Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes under basic conditions .
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKLGUWECWKQPJ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901194978 | |
| Record name | (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-28-5 | |
| Record name | (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901194978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The bromine atom in the 3-bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, antifungal, and antioxidant properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated ketone moiety can undergo Michael addition reactions with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound’s structural analogs differ in substituent positions, electronic groups, and bioactivity. Key comparisons include:
Key Trends :
- Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) on ring A enhances nonlinear optical properties, while methoxy (electron-donating) on ring B modulates solubility and crystallinity .
- Anti-Leishmanial Activity : Substitution at the meta position of ring A with iodine or bromine reduces potency compared to unsubstituted chalcones like cardamonin (IC₅₀ = 4.35 μM) .
Antiviral Activity
Chalcones with methoxy/ethoxy substitutions (e.g., PAAPM and PAAPE) exhibit strong interactions with SARS-CoV-2 SPIKE protein, but the bromine substitution in the target compound may alter binding kinetics due to steric effects .
Anticancer and Antimicrobial Activity
- DNA Gyrase Inhibition: Bromine-substituted chalcones (e.g., (2E)-3-(3-bromophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one) show moderate inhibition (IC₅₀ = 57.1 μM), outperforming methoxy-substituted analogs (IC₅₀ = 49.7 μM) .
- Leishmanicidal Activity : The target compound’s 3-bromo/4-methoxy substitution pattern is less potent than hydroxyl- or halogen-rich analogs (e.g., compound 2j, IC₅₀ = 4.7 μM) .
Crystallographic and Supramolecular Features
- Packing Interactions : Chalcones with methoxy groups (e.g., (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one) form O–H···O hydrogen bonds, while brominated analogs rely on C–H···π or halogen bonds for stabilization .
- Hirshfeld Surface Analysis : The target compound’s crystal packing likely differs from ethoxy-substituted chalcones (e.g., chalcone2 in ), where ethoxy groups reduce planarity and alter π-stacking.
Nonlinear Optical (NLO) Properties
The compound exhibits a third-order nonlinear susceptibility ( c(3)) value 185.58× higher than (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one, attributed to enhanced π-conjugation from the methoxy group .
Biological Activity
Introduction
(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, also known as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This compound possesses a unique structure that contributes to its diverse pharmacological properties.
Chemical Properties
- Molecular Formula : C16H13BrO2
- Molecular Weight : 317.18 g/mol
- CAS Number : 51863-81-1
The compound's structure includes a brominated phenyl group and a methoxy-substituted phenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H13BrO2 |
| Molecular Weight | 317.18 g/mol |
| CAS Number | 51863-81-1 |
Biological Activity
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown significant activity against breast cancer cells, including MCF-7 and MDA-MB-231 cell lines.
-
In Vitro Studies :
- The compound demonstrated IC50 values ranging from 10 to 33 nM in MCF-7 cells, indicating potent antiproliferative activity comparable to established anticancer agents like combretastatin A-4 (CA-4) .
- In MDA-MB-231 cells, the compound also exhibited significant inhibition of cell proliferation, reinforcing its potential as an anticancer agent .
-
Mechanism of Action :
- The compound acts as a microtubule-destabilizing agent , inhibiting tubulin polymerization. This mechanism is crucial for disrupting mitotic processes in cancer cells .
- Flow cytometry analyses revealed that treatment with the compound led to cell cycle arrest in the G2/M phase and induced apoptosis in MCF-7 cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The presence of the bromine atom enhances the lipophilicity and electron-withdrawing properties, which may contribute to its interaction with cellular targets.
- The methoxy group provides electron-donating characteristics that can stabilize the compound's interaction with biomolecules.
Study 1: Antiproliferative Activity
A study evaluated various chalcone derivatives, including this compound, against MCF-7 and MDA-MB-231 cells. The results indicated that this compound exhibited one of the highest levels of activity among tested derivatives, leading to further investigation into its mechanism of action .
Study 2: Microtubule Destabilization
Another research focused on the microtubule-destabilizing effects of this chalcone derivative. It was found that at concentrations as low as 20 μM , it significantly inhibited microtubule assembly, supporting its role as a potential therapeutic agent in cancer treatment .
Q & A
Q. What are the recommended synthetic routes for (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. React 3-bromoacetophenone with 4-methoxybenzaldehyde in a basic medium (e.g., NaOH or KOH in ethanol/methanol) under reflux. Key optimization steps include:
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer: A combination of NMR, IR, and mass spectrometry is essential:
- 1H/13C NMR : Confirm regiochemistry (E/Z configuration) via coupling constants (J ≈ 15–16 Hz for trans-alkene protons) and aromatic substitution patterns .
- IR : Validate carbonyl (C=O stretch ~1650–1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry and crystal packing (e.g., monoclinic P21/n space group observed in related chalcones) .
Advanced Research Questions
Q. How does the bromine atom at the 3-position influence the compound’s electronic properties compared to other halogen substitutions (e.g., Cl, F)?
- Methodological Answer: The 3-bromophenyl group introduces steric bulk and polarizability, altering electronic properties:
- Electron-withdrawing effect : Bromine’s inductive effect reduces electron density on the carbonyl, increasing electrophilicity for nucleophilic attacks (e.g., Michael additions) .
- Halogen bonding : Bromine participates in non-covalent interactions (e.g., C–Br⋯O) in crystal lattices, affecting solubility and crystallization behavior .
- Comparative studies : Replace bromine with Cl/F in analogues to assess changes in dipole moments via DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G**) .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodological Answer: Address discrepancies through:
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values under identical conditions (e.g., broth microdilution for antimicrobial testing) .
- Structure-activity relationship (SAR) : Synthesize derivatives (e.g., methoxy-to-hydroxyl substitution) to isolate functional group contributions .
Q. How can computational methods predict the compound’s reactivity or target interactions?
- Methodological Answer: Leverage molecular docking and DFT :
- Docking simulations (AutoDock Vina) : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using the bromophenyl group as a hydrophobic anchor .
- HOMO-LUMO analysis : Calculate energy gaps to predict charge-transfer behavior and redox potential .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reaction site prediction .
Q. What are the challenges in crystallizing this compound, and how do they compare to similar chalcones?
- Methodological Answer: Challenges include solvent selection and polymorphism control :
- Solvent systems : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and avoid twinning .
- Intermolecular interactions : The 3-bromo substituent promotes π-π stacking and halogen bonds, favoring monoclinic systems (P21/c or P21/n) .
- Comparative analysis : Analogues with 4-bromo or 4-chloro substituents exhibit similar packing but differ in unit cell parameters (e.g., a-axis contraction due to bromine’s larger van der Waals radius) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
